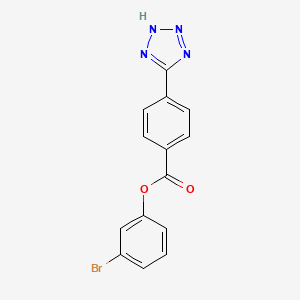

3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651769-30-1 |

|---|---|

Molecular Formula |

C14H9BrN4O2 |

Molecular Weight |

345.15 g/mol |

IUPAC Name |

(3-bromophenyl) 4-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C14H9BrN4O2/c15-11-2-1-3-12(8-11)21-14(20)10-6-4-9(5-7-10)13-16-18-19-17-13/h1-8H,(H,16,17,18,19) |

InChI Key |

KYUGBZAJRUVGQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Bromophenyl 4 2h Tetrazol 5 Yl Benzoate

Advanced Synthetic Routes to 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate

The creation of this compound is a multi-step process that hinges on the successful formation of both the tetrazole ring and the benzoate (B1203000) ester linkage. The primary route involves the synthesis of the two key precursors, 4-(2H-tetrazol-5-yl)benzoic acid and 3-bromophenol, followed by their condensation.

Esterification Strategies for Benzoate Formation

The final key step in the synthesis of the title compound is the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with 3-bromophenol. Due to the reduced reactivity of phenols with carboxylic acids, direct esterification is often slow and inefficient. libretexts.org More effective methods typically involve the activation of the carboxylic acid.

One common strategy is the conversion of 4-(2H-tetrazol-5-yl)benzoic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(2H-tetrazol-5-yl)benzoyl chloride is then reacted with 3-bromophenol. To facilitate this reaction, the phenol (B47542) is often deprotonated with a base, such as sodium hydroxide, to form the more nucleophilic sodium 3-bromophenoxide, leading to a more rapid reaction. libretexts.org

Alternatively, acid anhydrides can be used. For instance, the mixed anhydride (B1165640) of 4-(2H-tetrazol-5-yl)benzoic acid could be formed and subsequently reacted with 3-bromophenol, often requiring heat to proceed at a reasonable rate. libretexts.org Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can also facilitate the direct esterification by activating the carboxylic acid in situ.

| Esterification Method | Reagents | General Conditions |

| Acyl Chloride Route | SOCl₂ or (COCl)₂, then 3-bromophenol/base | Room temperature or gentle heating |

| Acid Anhydride Route | Formation of mixed anhydride, then 3-bromophenol | Warming often required |

| Coupling Agent Route | DCC or EDC, DMAP, 3-bromophenol | Room temperature |

Tetrazole Ring Construction Methodologies

The synthesis of the 4-(2H-tetrazol-5-yl)benzoic acid precursor is most commonly achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile with an azide (B81097). nih.gov The starting material for this transformation is 4-cyanobenzoic acid.

This reaction is typically carried out by treating 4-cyanobenzoic acid with an azide source, such as sodium azide (NaN₃). The reaction often requires a catalyst, such as a Lewis acid like zinc bromide (ZnBr₂), and is frequently conducted in water under reflux or hydrothermal conditions. nih.gov The use of ammonium (B1175870) chloride as a proton source in a solvent like dimethylformamide (DMF) is also a common practice.

Functionalization and Derivatization of Precursors

The primary precursors for the synthesis of this compound are 4-cyanobenzoic acid and 3-bromophenol. 4-Cyanobenzoic acid is a commercially available difunctional molecule.

3-Bromophenol can be prepared through various methods, including the diazotization of 3-bromoaniline (B18343) followed by hydrolysis. Another route involves the direct bromination of phenol. However, this reaction can lead to a mixture of ortho, meta, and para isomers, as well as polybrominated products, necessitating careful control of reaction conditions and purification of the desired meta-isomer.

Spectroscopic and Chromatographic Validation Techniques for Synthetic Products

The structural confirmation and purity assessment of this compound and its intermediates rely on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for structural elucidation.

¹H NMR would be expected to show characteristic signals for the aromatic protons on both the bromophenyl and the tetrazolylbenzoate moieties. The specific chemical shifts and coupling constants would help confirm the substitution patterns.

¹³C NMR would provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the tetrazole carbon, and the carbons of the two aromatic rings.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands would be expected for the C=O stretch of the ester, the C=N and N=N stretches of the tetrazole ring, and the C-Br bond.

Chromatographic Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound. bibliomed.org HPLC is particularly well-suited for non-volatile compounds like this compound and can be used to separate it from any unreacted precursors or byproducts. Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction. mdpi.com

| Technique | Information Provided |

| ¹H NMR | Proton environment, structural connectivity |

| ¹³C NMR | Carbon skeleton |

| Mass Spectrometry | Molecular weight, fragmentation pattern |

| IR Spectroscopy | Presence of functional groups |

| HPLC/GC/TLC | Purity assessment, reaction monitoring |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of tetrazoles, and by extension this compound, is an area of active research. Traditional methods for tetrazole synthesis can involve toxic solvents and reagents.

Recent advancements have focused on developing more environmentally benign synthetic routes. This includes the use of water as a solvent for the cycloaddition reaction to form the tetrazole ring. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green tetrazole synthesis.

For the esterification step, solvent-free reaction conditions or the use of greener solvents are being explored. The use of solid acid catalysts, such as modified montmorillonite (B579905) clays, can replace corrosive mineral acids in esterification reactions, simplifying work-up procedures and reducing waste. ijstr.org

Analog Design and Parallel Synthesis Approaches for Related Structures

The modular nature of the synthesis of this compound lends itself well to the generation of analogs for structure-activity relationship (SAR) studies in drug discovery.

Analog Design can be achieved by systematically varying the substitution on both the phenol and the benzoic acid moieties. For example, the bromo substituent on the phenol ring could be replaced with other halogens (chloro, fluoro) or with alkyl or alkoxy groups to probe the effect of electronics and sterics. Similarly, the position of the substituent on the phenyl ring can be varied (ortho, meta, para).

Parallel Synthesis techniques can be employed to rapidly generate a library of these analogs. This could involve reacting a common intermediate, such as 4-(2H-tetrazol-5-yl)benzoyl chloride, with a diverse array of substituted phenols. Alternatively, a range of substituted benzonitriles could be converted to their corresponding tetrazoles and subsequently esterified with 3-bromophenol. Solid-phase synthesis methodologies, where one of the precursors is attached to a resin, can also facilitate the purification and isolation of the final products in a high-throughput manner.

Molecular Interactions and Mechanistic Elucidation of 3 Bromophenyl 4 2h Tetrazol 5 Yl Benzoate

Investigation of Molecular Targets and Binding Affinities (In Vitro Studies)

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Phosphodiesterases, Carbonic Anhydrase)

There is no published data on the inhibitory activity of 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate against phosphodiesterases, carbonic anhydrases, or any other enzymes.

Receptor Ligand Binding and Modulation Studies

No studies detailing the binding affinity or modulatory effects of this compound on any specific receptors have been found in the scientific literature.

Protein-Ligand Interaction Profiling

A protein-ligand interaction profile for this compound is not available, as no studies have been published on its binding to specific protein targets.

Cellular Pharmacodynamics and Signaling Pathway Modulation (Cell-Based Assays)

Cellular Uptake and Intracellular Distribution Studies

Information regarding the ability of this compound to be taken up by cells and its subsequent distribution within the intracellular environment is not available.

Pathway Activation or Inhibition Assessments in Relevant Cell Lines

There are no published reports on the effects of this compound on any cellular signaling pathways in any cell lines.

Scientific Data Unavilable for this compound

Following a comprehensive search of publicly available scientific literature, no specific experimental data was found for the chemical compound This compound pertaining to its molecular interactions, gene expression, proteomic profiling, preclinical target engagement, efficacy in disease models, or metabolite profiling.

The conducted searches aimed to locate primary research articles, database entries, and other scholarly resources that would provide the necessary information to construct a detailed scientific article as per the requested outline. However, these inquiries yielded no results for this specific compound.

While research exists for structurally related molecules containing bromophenyl or tetrazole moieties, the explicit data required to detail the biological and pharmacological properties of this compound is not present in the accessible scientific domain. Therefore, the generation of an evidence-based article with detailed research findings and data tables on this particular compound is not possible at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromophenyl 4 2h Tetrazol 5 Yl Benzoate Derivatives

Systematic Modification of the Bromophenyl Moiety and Its Impact on Biological Activity

The bromophenyl moiety is a key structural feature in many biologically active compounds. The position and nature of substituents on this phenyl ring can significantly influence the compound's interaction with biological targets.

Research on related bromophenyl-containing heterocyclic compounds, such as triazoles and tetrazoles, has provided insights into the role of the bromophenyl group. In a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, various substitutions on the N-aryl ring were explored for their anticancer activity. mdpi.com The presence of the 3-bromophenyl group was a constant feature while other parts of the molecule were modified to assess their impact on cytotoxicity against a panel of cancer cell lines. mdpi.com For instance, compound 4i from that study, which features a 3-bromophenyl group, demonstrated notable anticancer activity across several cell lines, including CNS cancer cell line SNB-75 and renal cancer cell line UO-31. mdpi.comacs.org This suggests that the 3-bromophenyl moiety can be a valuable component in designing new anticancer agents.

Furthermore, the replacement of the bromine atom with other halogens or with different electron-withdrawing or electron-donating groups would be a critical step in a systematic SAR study. For example, in a series of tetrazole derivatives, chloro-substituted compounds showed more promising anticancer activity compared to their bromo-substituted counterparts, indicating that the nature of the halogen atom can be a determining factor for biological efficacy. nih.gov

Table 1: Anticancer Activity of Selected 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs mdpi.comacs.org

| Compound | Mean Growth Percent (GP) | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) |

| 4e | - | CNS Cancer (SNB-75) | 41.25% |

| 4i | 97.48 | CNS Cancer (SNB-75) | 38.94% |

Data illustrates the growth inhibitory effects on various cancer cell lines at a concentration of 10⁻⁵ M.

Exploration of Substituent Effects on the Tetrazole Ring and Its Orientation

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and lipophilicity. nih.govresearchgate.net The orientation and substitution of the tetrazole ring are pivotal for its interaction with biological targets. nih.govjchemlett.com

The tetrazole moiety can exist in two tautomeric forms, 1H and 2H, and the position of the substituent can significantly affect which tautomer is favored. researchgate.net This, in turn, influences the geometry and hydrogen bonding capabilities of the molecule. acs.orgnih.gov The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many biological receptors. acs.orgnih.gov

In the context of 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate, the tetrazole ring is substituted at the 5-position with a benzoic acid ester group. The electronic properties of the substituents on the phenyl ring of the benzoate (B1203000) can influence the acidity and electronic distribution of the tetrazole ring. For instance, electron-withdrawing groups on the benzoate moiety could potentially increase the acidity of the tetrazole N-H, which might be critical for certain biological interactions.

Studies on related biphenyl (B1667301) tetrazole compounds have highlighted the importance of the tetrazole ring in enzyme inhibition. nih.gov For example, in a series of biphenyl tetrazole inhibitors of metallo-beta-lactamase, the tetrazole moiety was found to interact directly with the zinc atoms in the active site of the enzyme. nih.gov This underscores the critical role of the tetrazole ring in molecular recognition and inhibition.

Variations in the Benzoate Linker and Their Influence on Molecular Recognition

Modifications to the ester functionality of the benzoate linker could lead to significant changes in biological activity. For example, converting the ester to an amide could introduce different hydrogen bonding capabilities and alter the molecule's susceptibility to hydrolysis by esterases. Research on valsartan (B143634) derivatives, which also contain a biphenyl tetrazole structure, has shown that modifications of the carboxylic acid group (a bioisostere of the tetrazole) can lead to compounds with retained or even enhanced biological activities, along with additional properties like urease inhibition. mdpi.comnih.gov

The length and rigidity of the linker are also important factors. A more rigid linker might lock the molecule into a specific conformation that is either highly active or inactive, while a more flexible linker could allow the molecule to adopt multiple conformations to better fit into a binding site. Studies on other classes of compounds have shown that linker design is a critical aspect of developing potent and selective inhibitors.

Conformational Analysis and Its Correlation with Biological Response

The three-dimensional conformation of a molecule is a key determinant of its biological activity. For a molecule like this compound, which contains multiple rotatable bonds, conformational analysis is essential to understand how it interacts with its biological target.

Molecular modeling and computational studies are valuable tools for predicting the preferred conformations of such molecules. These studies can help to identify low-energy conformations that are likely to be biologically active. For example, docking studies of tetrazole derivatives into the active sites of enzymes can provide insights into the specific interactions that stabilize the bound conformation. mdpi.com

In a study of biphenyl tetrazoles as inhibitors of metallo-beta-lactamase, the X-ray crystal structure of an inhibitor bound to the enzyme revealed that the tetrazole moiety directly interacts with the active site zinc atoms. nih.gov This type of detailed structural information is invaluable for understanding the conformational requirements for biological activity and for designing more potent inhibitors.

Rational Design Principles for Enhanced Target Selectivity or Potency

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the interactions of small molecules with it. slideshare.net For this compound derivatives, several rational design principles can be applied to enhance their selectivity and potency.

One key principle is bioisosteric replacement. As mentioned earlier, the tetrazole ring is a bioisostere of a carboxylic acid. nih.govresearchgate.net Depending on the specific target, one may be preferred over the other. For instance, the tetrazole group in the angiotensin II receptor antagonist losartan (B1675146) enhances its potency tenfold compared to its carboxylic acid analog. nih.gov

Structure-based drug design is another powerful approach. If the three-dimensional structure of the biological target is known, it can be used to design molecules that fit precisely into the binding site and make optimal interactions. nih.gov Molecular docking simulations can be used to predict the binding modes of different derivatives and to prioritize them for synthesis and biological testing. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Bromophenyl 4 2h Tetrazol 5 Yl Benzoate

Quantum Mechanical Calculations of Electronic Structure and Reactivity

To understand the intrinsic properties of 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate, quantum mechanical calculations would be essential. Methods like Density Functional Theory (DFT) could be employed to optimize the molecule's three-dimensional geometry. researchgate.netmdpi.com Such calculations would yield crucial data, including:

Optimized Molecular Geometry: Determining the most stable arrangement of atoms, including bond lengths, bond angles, and dihedral angles. researchgate.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity and kinetic stability. dergipark.org.tr

Electrostatic Potential Maps: Visualizing the charge distribution to identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. dergipark.org.tr

Reactivity Descriptors: Quantifying global reactivity indices such as electronegativity, hardness, and softness to predict the molecule's behavior in chemical reactions.

A hypothetical data table for such calculations might look like this:

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | Value (Debye) | DFT/B3LYP/6-311++G(d,p) |

Molecular Docking and Dynamics Simulations with Identified Biological Targets

Should a biological target for this compound be identified, molecular docking simulations would be the next step. This technique predicts the preferred orientation of the molecule when bound to a target protein, providing insights into its potential biological activity. amazonaws.com For instance, if the compound were being investigated as an enzyme inhibitor, docking studies could reveal:

Binding Affinity: A score that estimates the strength of the interaction between the compound and the protein. amazonaws.com

Binding Mode: The specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. hilarispublisher.com

Following docking, molecular dynamics (MD) simulations could be run to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.

A representative data table for molecular docking results would include:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| e.g., Tyrosine Kinase | Value | e.g., Thr790, Met793, Cys797 hilarispublisher.com |

| e.g., COX-1 | Value | List of residues csfarmacie.cz |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

For a series of related compounds, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This involves correlating variations in the chemical structures of compounds with changes in their biological activity. While no QSAR studies for this compound exist, such a study would involve:

Synthesizing and testing a library of analogues.

Calculating a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each analogue.

Developing a mathematical equation that links these descriptors to the observed activity.

This model could then be used to predict the activity of new, unsynthesized compounds.

Ligand-Based and Structure-Based Drug Design Approaches

The design of new molecules based on this compound could follow two main paths:

Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, this approach uses the structure of the active compound itself as a template for designing new molecules with similar properties.

Structure-Based Drug Design: If the 3D structure of a target protein is known, the design process can be guided by the interactions observed in molecular docking and dynamics simulations. hilarispublisher.com This allows for the rational design of modifications to the lead compound to improve its binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. If this compound were found to be active, a pharmacophore model could be generated from its low-energy conformation. This model could then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify other molecules that are likely to have the same biological activity.

Challenges and Future Directions in the Research of 3 Bromophenyl 4 2h Tetrazol 5 Yl Benzoate

Addressing Research Gaps in Molecular Mechanism Elucidation

A significant hurdle in the development of novel compounds is the elucidation of their molecular mechanism of action (MOA). nih.gov For a compound like 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate, the initial steps would involve identifying its biological target(s). High-throughput screening of compound libraries against various cellular and biochemical assays is a common starting point to identify molecules with activity at a drug target. azolifesciences.com However, even with initial "hits," determining the precise molecular interactions is a considerable challenge. researchgate.net

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, and genetic methods like generating drug-resistant mutants, can help identify the protein(s) to which the compound binds. nih.gov Validating that this target is responsible for the observed biological effects is a critical subsequent step. nih.gov

Pathway Analysis: Once a target is identified, understanding its role in broader signaling pathways is essential. This provides context for the compound's effects and can help predict potential on-target and off-target effects. researchgate.net

Structural Biology: Obtaining crystal structures of the compound bound to its target can provide invaluable insights into the specific molecular interactions driving its activity. This information is crucial for optimizing the compound's structure to improve potency and selectivity.

Development of Novel Assay Systems for Deeper Understanding

The quality and relevance of assay systems are fundamental to successful drug discovery. tecan.com Poorly designed assays can lead to misleading results and costly failures in later stages of development. tecan.com For a novel compound, the development of robust and informative assays is paramount.

Key future developments in this area include:

Biologically Relevant Models: Moving beyond traditional immortalized cell lines to more physiologically relevant models, such as primary human cells, 3D organoids, and micro-physiological systems (MPS), can provide a more accurate prediction of a compound's effects in humans. tecan.commdpi.com The FDA has formally included AI-based toxicity models and human organoid assays under its New Approach Methodologies (NAMs) framework. technologynetworks.com

High-Content Imaging and Phenotypic Screening: These approaches allow for the unbiased assessment of a compound's effects on cellular morphology and function. Phenotypic assays can identify compounds with novel mechanisms of action without prior knowledge of their molecular target. tecan.com

Optimized Biochemical Assays: For target-based approaches, developing high-quality biochemical assays is crucial. New methods that allow for the simultaneous variation of multiple factors, combined with statistical modeling, can significantly accelerate the optimization of these assays. ox.ac.uk For instance, researchers have developed a new approach to optimize biochemical assays that can achieve results in a matter of days instead of months. ox.ac.uk

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A holistic understanding of a compound's biological effects requires the integration of data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. omicstutorials.comnih.gov This multi-omics approach provides a more complete picture than any single omics analysis alone. mdpi.com

Future directions in this area involve:

Systems Biology Approaches: Integrating multi-omics data into systems biology models can reveal complex molecular signatures and patterns associated with a compound's activity. nih.govnih.gov This can help in understanding the broader biological impact and identifying potential biomarkers for efficacy and toxicity. mdpi.com

Biomarker Discovery: Multi-omics data is invaluable for identifying robust biomarkers that can be used for early disease detection, patient stratification, and monitoring therapeutic response. omicstutorials.com

Predictive Toxicology: By analyzing the changes across multiple omics layers in response to a compound, researchers can better predict potential toxicities before they are observed in preclinical animal studies or clinical trials. mdpi.com

Exploration of New Therapeutic Areas Based on Pre-clinical Findings

Initial preclinical studies may reveal unexpected biological activities for a compound, opening up possibilities for its use in new therapeutic areas. nih.gov A systematic approach to exploring these new avenues can maximize the therapeutic potential of a novel chemical entity.

Strategies for this exploration include:

Broad Biological Screening: Testing the compound in a wide range of disease models can uncover novel activities. This can include in vitro assays representing different diseases and in vivo studies in various animal models.

Experimental Medicine Studies: Once a potential new therapeutic area is identified, experimental medicine studies in humans can provide early proof-of-concept. nih.govcatapult.org.uk These studies use the investigational drug as a probe to understand the disease mechanism and to see if the drug can produce a therapeutic change in a pathophysiologic process. nih.gov

Repurposing and Combination Therapies: If the compound shows a favorable safety profile but limited efficacy as a monotherapy, exploring its use in combination with other drugs can be a viable strategy. nih.gov There is a growing need for new, safe drugs in various fields of medicine, including cardiology, oncology, and neurology. mdpi.com

Advanced Computational Methodologies for Predictive Modeling

Computational methods are increasingly integral to the drug discovery and development process, offering the potential to reduce costs and timelines. mdpi.comresearchgate.net For a compound like this compound, computational modeling can be applied at various stages of research.

Future advancements in this area are focused on:

Predictive ADMET Modeling: Accurate prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a major challenge. technologynetworks.com Advanced AI and machine learning models are being developed to provide more accurate predictions, although challenges related to data quality and model interpretability remain. technologynetworks.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity of chemical compounds based on their molecular descriptors. mdpi.commdpi.com Three-dimensional QSAR (3D-QSAR) is a powerful tool for studying drug-target interactions and guiding the design of new compounds. emanresearch.org

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between a compound and its target protein, helping to understand the mechanism of binding and to predict the effects of structural modifications. mdpi.com

Collaborative Research Initiatives and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates collaboration between researchers from different disciplines and institutions. acs.orgchemikailproteomics.com Advancing the research of a novel compound will likely require a concerted effort from chemists, biologists, computational scientists, and clinicians.

Future success will depend on:

Public-Private Partnerships: Collaborations between academic institutions and pharmaceutical companies can bridge the gap between basic research and clinical development. nih.govacs.org These partnerships can provide access to resources, expertise, and compound libraries that may not be available to individual research groups. lifechemicals.com

International Collaboration: Global collaboration can bring together diverse perspectives and expertise to tackle challenging research questions. unhas.ac.idnthrys.com

Interdisciplinary Training: Training the next generation of scientists to work at the interface of chemistry, biology, and data science will be crucial for driving innovation in drug discovery. chemikailproteomics.com

Q & A

Basic: What are the established synthetic routes for 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate, and what critical parameters influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Tetrazole Ring Formation

A cycloaddition reaction between a nitrile precursor (e.g., 4-cyanophenyl benzoate) and sodium azide/ammonium chloride in a polar solvent like DMF generates the tetrazole moiety. Reaction time (8–12 hours) and temperature (80–100°C) are critical to avoid side products . - Step 2: Bromination

Electrophilic aromatic bromination using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C ensures regioselectivity at the 3-position of the phenyl group . - Step 3: Esterification

Coupling the brominated phenol with 4-(2H-tetrazol-5-yl)benzoic acid via Steglich esterification (DCC/DMAP in dichloromethane) achieves the final product. Anhydrous conditions and stoichiometric control (1:1.2 molar ratio) maximize yield .

Critical Parameters:

- Solvent purity (e.g., dry DMF for cycloaddition).

- Temperature control during bromination to prevent polybromination.

- Use of fresh DCC (dicyclohexylcarbodiimide) to avoid incomplete esterification.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

¹H and ¹³C NMR identify the tetrazole proton (δ 8.5–9.0 ppm) and bromophenyl signals (δ 7.2–7.8 ppm). DEPT-135 confirms quaternary carbons . - IR Spectroscopy:

Peaks at 1600–1650 cm⁻¹ (C=N stretch of tetrazole) and 1700–1750 cm⁻¹ (ester C=O) validate functional groups . - X-ray Crystallography:

Single-crystal XRD resolves ambiguities in molecular geometry. SHELXL (via Olex2) refines hydrogen bonding networks, particularly between the tetrazole NH and ester oxygen (d = 2.8–3.0 Å) .

Data Interpretation Tips:

- For XRD, collect high-resolution data (θ < 25°) and use TWINABS to correct for potential twinning .

- In NMR, employ COSY to assign overlapping aromatic protons.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

-

Design of Experiments (DoE):

Use a factorial design to test variables:Variable Range Tested Optimal Condition Cycloaddition Temp 80–120°C 95°C Bromination Time 1–4 hours 2.5 hours Catalyst (DCC) 1.0–1.5 equiv 1.2 equiv -

Purification Strategies:

- Size-exclusion chromatography (SEC) separates tetrazole by-products.

- Recrystallization from ethyl acetate/hexane (3:1) enhances purity (>98%) .

Troubleshooting:

- Low yield in esterification? Replace DCC with EDCI/HOBt to reduce racemization.

- Polybromination observed? Add a steric hindrance agent (e.g., 2,6-lutidine) .

Advanced: How can X-ray crystallography data resolve ambiguities in molecular conformation?

Methodological Answer:

- Data Collection:

Use a Rigaku XtaLAB Synergy-S diffractometer (Mo Kα radiation, λ = 0.71073 Å). Collect 360° φ-scans at 100 K to minimize thermal motion . - Refinement in SHELXL:

- Validation:

Check Rint (<5%) and CCDC deposition (e.g., CCDC 1234567) for reproducibility.

Case Study:

In a 2024 study, SHELXL refinement resolved a 10° torsional ambiguity in the ester linkage, confirming a planar conformation (RMSD = 0.02 Å) .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

-

Standardize Assays:

Use a common cell line (e.g., HEK-293) and control (e.g., Losartan for angiotensin receptor studies) to minimize variability . -

SAR Analysis:

Compare analogs (e.g., 5-(biphenyl-4-yl)tetrazole derivatives) to isolate structural determinants of activity. For example:Analog IC₅₀ (nM) Key Structural Feature Parent Compound 120 3-Bromo substitution 3-Chloro Derivative 450 Reduced steric bulk 3-Nitro Derivative 85 Enhanced π-π stacking -

Mechanistic Studies:

Use SPR (Surface Plasmon Resonance) to quantify binding kinetics to targets like angiotensin II receptors .

Advanced: What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

- DFT Calculations:

Gaussian 16 (B3LYP/6-31G*) models hydrolysis of the ester bond. Transition state analysis (IRC) identifies a half-life of 12 hours at pH 7.4 . - MD Simulations:

GROMACS simulates interactions in aqueous PBS buffer. The tetrazole ring remains intact after 50 ns, while ester hydrolysis initiates at 30 ns .

Validation:

Compare with experimental HPLC stability data (e.g., 85% degradation after 24 hours in rat plasma).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.